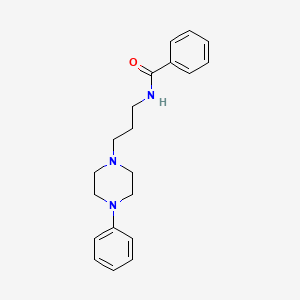
N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a compound with the molecular formula C20H25N3O and a molecular weight of 323.44 . It is also known by the registry number ZINC000011853359 .
Molecular Structure Analysis
The compound has a SMILES representation ofO=C(NCCCN1CCN(CC1)c1ccccc1)c1ccccc1 . This indicates that it contains a benzamide group attached to a phenylpiperazine group via a propyl linker . Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.44 . Its solubility in DMSO is unknown .Applications De Recherche Scientifique
Potential Treatment for HIV
- A study by Weng et al. (2011) explored the synthesis and biological evaluation of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives as potential treatments for HIV. These compounds exhibited cell-cell fusion inhibitory activities, signifying their potential use in HIV treatment strategies (Weng et al., 2011).
Anticonvulsant Activity
- Mussoi et al. (1996) synthesized a series of benzamides including N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide derivatives, which showed promise as anticonvulsant agents. They were found to be either equipotent or more potent than phenytoin in some cases (Mussoi et al., 1996).
Antifungal Properties
- Laurent et al. (2010) synthesized and evaluated a set of 4-(4-phenylpiperazine-1-yl)benzamidines against Pneumocystis carinii, identifying compounds with significant antifungal activities (Laurent et al., 2010).
Mitosis Inhibition in Plant Cells
- Merlin et al. (1987) reported that certain N-(1,1-dimethylpropynyl) benzamide series, closely related to the phenylpiperazine benzamides, are potent inhibitors of mitosis in plant cells. This suggests potential applications in agriculture or botanical research (Merlin et al., 1987).
Cardiac Electrophysiology and Beta-Blocking Activity
- A study by Phillips et al. (1992) synthesized novel arylpiperazines, including this compound derivatives, with potential as class II/III antiarrhythmic agents. This highlights their possible use in cardiovascular therapeutics (Phillips et al., 1992).
Antimicrobial Agents
- Bikobo et al. (2017) reported the synthesis and evaluation of thiazole derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers as potent antimicrobial agents (Bikobo et al., 2017).
HIV-1 Attachment Inhibition
- Meanwell et al. (2009) explored the role of structural variations of the benzamide moiety in this compound derivatives for inhibiting HIV-1 attachment, further emphasizing their potential in HIV treatment (Meanwell et al., 2009).
Antituberculosis Activity
- Kayukova et al. (2010) synthesized and evaluated O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes for their antituberculosis activity, indicating their potential application in treating tuberculosis (Kayukova et al., 2010).
Mécanisme D'action
Target of Action
The primary target of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway, which is involved in many cognitive processes. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have downstream effects on cognitive function, potentially alleviating symptoms of cognitive decline in conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound can lead to increased acetylcholine levels in the brain, potentially improving cognitive function . This could make the compound a potential candidate for the treatment of cognitive decline in conditions like Alzheimer’s disease .
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNHNGUBMGESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2901202.png)
![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)
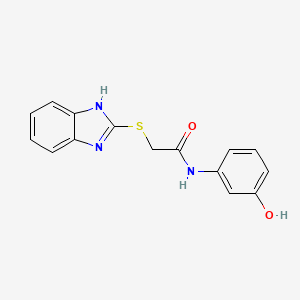
![(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)pyrrolidin-2-yl)methanol](/img/structure/B2901210.png)
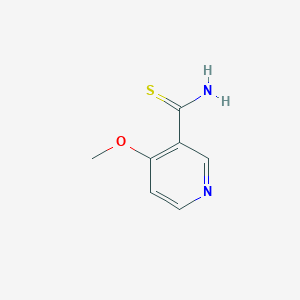
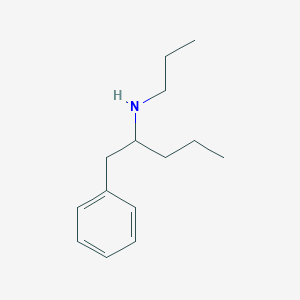
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)
![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)
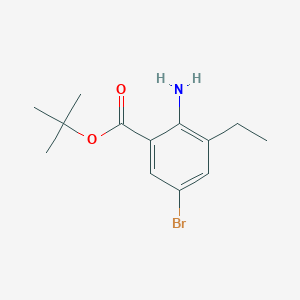
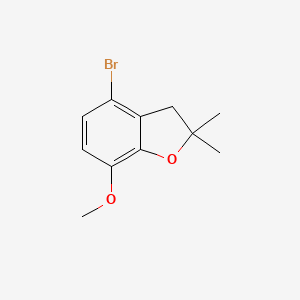
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)